1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Description
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid (CAS: 1955514-17-6) is a spirocyclic compound featuring a bicyclic system where two rings (cyclopropane and cyclobutane) share a single carbon atom. Its molecular formula is C₇H₈F₂O₂, with a molecular weight of 162.13 g/mol . The spiro architecture and difluoro substitution at the 1,1-positions distinguish it from related compounds. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2-difluorospiro[2.3]hexane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSENACBSALYMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955514-17-6, 1773508-80-7 | |
| Record name | 1,1-difluorospiro[2.3]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(3r,5r)-1,1-difluorospiro[2.3]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid typically involves the introduction of fluorine atoms into a spirocyclic precursor. One common method includes the reaction of a spirocyclic ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of a difluorinated intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biological activity. The spirocyclic structure also contributes to its unique reactivity and stability, making it a versatile compound in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table summarizes key structural analogs and their differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Structural Features |
|---|---|---|---|---|---|
| 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid | 1955514-17-6 | C₇H₈F₂O₂ | 162.13 | 1,1-difluoro, 5-carboxylic acid | Spiro[2.3]hexane core, axial fluorine |
| 5,5-Difluorospiro[2.3]hexane-1-carboxylic acid | 2303040-09-5 | C₇H₈F₂O₂ | 162.13 | 5,5-difluoro, 1-carboxylic acid | Spiro[2.3]hexane core, equatorial fluorine |
| 5-Phenylspiro[2.3]hexane-5-carboxylic acid | 1482397-94-3 | C₁₃H₁₄O₂ | 202.25 | Phenyl group at C5 | Bulky aromatic substituent |
| 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid | CID 106823962 | C₉H₁₄O₃ | 170.21 | Ethoxy group at C5 | Ether functionalization |
| Spiro[2.3]hexane-5-carboxylic acid | 1273567-26-2 | C₆H₈O₂ | 112.13 | No fluorine substituents | Baseline spiro structure |
Key Observations :
- Fluorine Position : The 1,1-difluoro isomer (target compound) and 5,5-difluoro isomer (CAS 2303040-09-5) are positional isomers. Fluorine placement affects electronic effects (e.g., inductive withdrawal) and steric interactions .
- Functional Groups : Ethoxy substitution (C₉H₁₄O₃) adds hydrophobicity, while carboxylic acid groups enhance polarity .
Physicochemical Properties
Acidity and Solubility
- The carboxylic acid group in all analogs confers acidity (pKa ~2-3). Fluorine substitution at 1,1-positions enhances acidity slightly due to electron-withdrawing effects .
- Solubility : this compound is less lipophilic (LogP ~1.2) than the phenyl derivative (LogP ~2.8) but more polar than the ethoxy analog (LogP ~1.8) .
Collision Cross-Section (CCS)
- 5-Phenylspiro[2.3]hexane-5-carboxylic acid exhibits a predicted CCS of 148.2 Ų ([M+H]⁺), larger than non-aromatic analogs due to its extended structure .
- Smaller analogs like the unsubstituted spiro[2.3]hexane-5-carboxylic acid (CAS 1273567-26-2) likely have lower CCS values (~130–140 Ų) .
Biological Activity
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid is a fluorinated compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential interactions with biological macromolecules and its applications in drug development.
The synthesis of this compound typically involves the introduction of fluorine atoms into a spirocyclic precursor. One common method includes the reaction of a spirocyclic ketone with diethylaminosulfur trifluoride (DAST) under controlled conditions, leading to the formation of the desired carboxylic acid through hydrolysis of a difluorinated intermediate.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 178.14 g/mol |
| CAS Number | 1773508-80-7 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity, leading to altered biological responses. Its spirocyclic structure contributes to its stability and reactivity, making it a versatile compound in various applications .
Biological Activity
Research indicates that compounds with spirocyclic structures can exhibit significant biological activities, including antibacterial and anticancer properties. The interaction of this compound with biological targets may lead to various pharmacological effects.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of fluorinated compounds similar to this compound against Mycobacterium tuberculosis. The results indicated that modifications in the chemical structure could enhance efficacy while reducing toxicity profiles .
- Cytotoxicity Assessment : In another investigation, derivatives of spirocyclic compounds were tested for cytotoxic effects on cancer cell lines. The presence of the carboxylic acid group was found to influence the cytotoxicity positively, indicating potential therapeutic applications in oncology .
Applications in Research
The compound serves as a valuable building block in organic synthesis and is used in the development of fluorinated pharmaceuticals. Its unique structure allows for exploration in enzyme interaction studies and metabolic pathway investigations.
Table 2: Research Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting specific pathways |
| Biological Research | Studying enzyme interactions and metabolic pathways |
| Industrial Chemistry | Production of specialty chemicals with enhanced properties |
Q & A
Q. What are the key identifiers and physicochemical properties of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid?
The compound has the molecular formula C₉H₁₁F₃O₂ , a molecular weight of 208.18 g/mol , and is often isolated as a hydrochloride salt. Purity levels (e.g., 95%) should be confirmed via HPLC or LC-MS, as impurities can skew reactivity in downstream applications .
Q. What safety precautions are required when handling this compound?
Key safety measures include:
- Storage : Under inert gas (e.g., argon) in a tightly sealed container, protected from moisture and sunlight .
- Handling : Use explosion-proof equipment, avoid static discharge, and wear nitrile gloves, eye protection, and respiratory gear. In case of exposure, rinse thoroughly and seek medical attention .
Q. What are the standard synthetic routes for this spirocyclic carboxylic acid?
While direct methods are not explicitly documented, analogous spiro compounds (e.g., 6,6-difluorospiro[3.3]heptane derivatives) are synthesized via halogenation of spiro precursors under controlled conditions. For example, bromination of spiro[2.3]hexane in chloroform at 0–5°C yields dibromo derivatives, suggesting fluorination via similar protocols with fluorine sources like DAST (diethylaminosulfur trifluoride) .
Advanced Research Questions
Q. How can radical-based functionalization be applied to derivatize this compound?
Photochemical methods, such as those using oxalyl chloride under UV light, enable radical-mediated C–H functionalization. This approach has been demonstrated for bicyclo[2.1.1]hexane-5-carboxylic acid derivatives, where radicals generated via light activation add alkyl/aryl groups to the strained spiro framework .
Q. What analytical techniques resolve structural ambiguities in spirocyclic systems?
- NMR : ¹H NMR distinguishes axial/equatorial protons in the spiro junction (δ 1.8–2.5 ppm). ¹⁹F NMR confirms fluorine placement (δ -120 to -150 ppm for CF₂ groups).
- X-ray crystallography : Critical for confirming spiro connectivity and dihedral angles.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass matching .
Q. How do computational models predict the compound’s conformational stability?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate ring strain and transition states. For example, the spiro[2.3]hexane system exhibits ~10 kcal/mol strain energy, influencing reactivity in nucleophilic substitutions or cycloadditions .
Q. What strategies address contradictions in reactivity data across studies?
Discrepancies often arise from impurities or solvent effects. For example, trace water may hydrolyze fluorine groups, altering reactivity. Mitigation steps include:
Q. How can this compound serve as a bioisostere in drug design?
The spirocyclic core and fluorine atoms mimic rigid, lipophilic motifs in pharmaceuticals. For instance, replacing cyclohexane with spiro[2.3]hexane in protease inhibitors improves metabolic stability by reducing enzymatic recognition .
Methodological Tables
Q. Table 1. Key Spectroscopic Data
Q. Table 2. Reaction Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Solvent | Anhydrous DCM/THF | Minimizes hydrolysis |
| Catalyst | BF₃·OEt₂ (10 mol%) | Accelerates fluorination |
| Reaction Time | 12–24 hours | Ensures completion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
